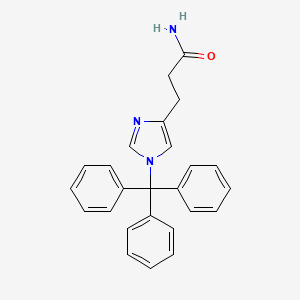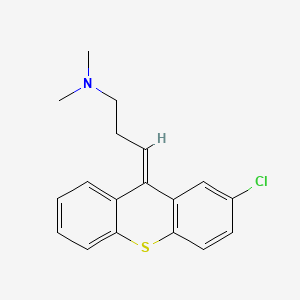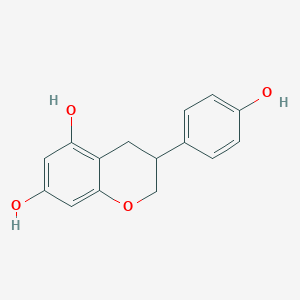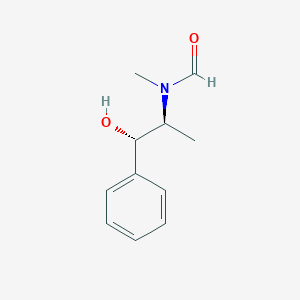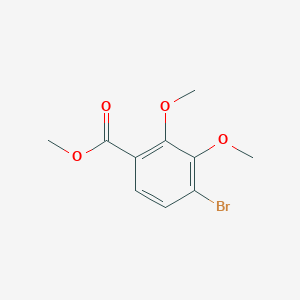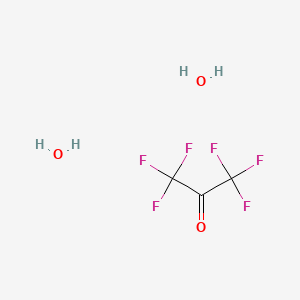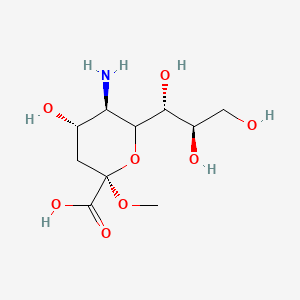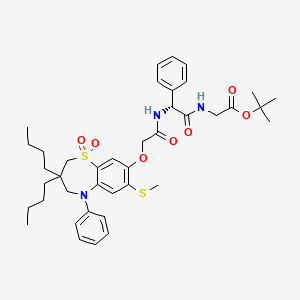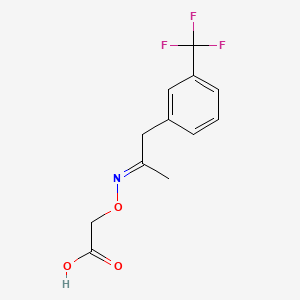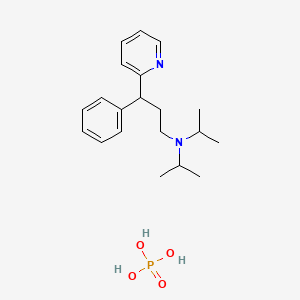
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the class of 2H-pyrans This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with aldehydes under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and ethanol as a solvent, with the reaction being carried out under reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-keto-2H-pyran derivatives.
Reduction: Formation of 4-hydroxy-2H-pyran derivatives.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
2H-Pyran, 3,4-dihydro-: This compound shares the pyran ring structure but lacks the carboxylate group.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure with additional phenyl and dimethyl groups.
Uniqueness: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3 |
InChI Key |
AVXSYBZLQKWWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


